
Boc-n-(2-fmoc-aminoethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-n-(2-fmoc-aminoethyl)glycine” is a Fmoc-protected glycine derivative . It has a molecular weight of 440.5 . The compound is typically a white powder .
Synthesis Analysis
The synthesis of “this compound” involves the use of Fmoc solid-phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Molecular Structure Analysis
The empirical formula of “this compound” is C24H28N2O6 . The compound has a complex structure that includes a Boc (tert-butoxycarbonyl) group and a Fmoc (fluorenylmethyloxycarbonyl) group .
Chemical Reactions Analysis
“this compound” is used in Fmoc solid-phase peptide synthesis . This process involves the formation of peptide bonds to create a peptide chain .
Physical And Chemical Properties Analysis
“this compound” is a white powder . It has a melting point of 102 - 109 C . The compound should be stored at 0 - 8 C .
Scientific Research Applications
Synthesis of Peptide Nucleic Acid Monomers
Wojciechowski and Hudson (2008) describe a practical synthesis of N-[2-(Fmoc)aminoethyl]glycine esters. These esters were used to synthesize peptide nucleic acid monomers with bis-N-Boc-protected nucleobase moieties, contributing to solid-phase peptide synthesis of mixed sequence PNA oligomers. This method offers an alternative to the commonly used Fmoc/Bhoc-protected peptide nucleic acid monomers (Wojciechowski & Hudson, 2008).
Facilitating Polypeptide Synthesis
Zhao Yi-nan and Melanie Key (2013) conducted a study using lysine and glycine to simplify the synthetic method of polypeptides. They employed di-tert-butyl dicarbonate (Boc2O) and 9-fluorenylmethoxycarbonyl (Fmoc-OSu) to protect the amino groups of lysine, leading to the synthesis of Fmoc-L-Lys(Boc)-OH. This research contributes to the field of polypeptide synthesis, emphasizing the importance of amino protection reactions (Zhao Yi-nan & Melanie Key, 2013).
Synthesis of N-Boc and N-Fmoc Dipeptoids
Yun Wu et al. (2001) synthesized Boc and Fmoc protected peptoid nucleic acid monomers with nucleobase residues. These amino acids, post deprotection, were utilized in synthesizing N-Boc and N-Fmoc dipeptoids. The research highlights the application of these compounds in peptoid nucleic acid synthesis (Yun Wu et al., 2001).
Mimics of O-linked Glycopeptides
Carrasco et al. (2006) synthesized 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, an amino acid effective for the rapid synthesis of neoglycopeptides. This compound, incorporated into peptides, efficiently mimics O-linked glycopeptides, expanding the N-alkylaminooxy strategy for neoglycopeptide synthesis (Carrasco et al., 2006).
Mechanism of Action
Target of Action
Boc-n-(2-fmoc-aminoethyl)glycine is a fluorenylmethyloxycarbonyl (Fmoc) protected glycine derivative . It is primarily used in the field of peptide nucleic acid research to develop unusual or modified monomers . The primary targets of this compound are the amino acids in the peptide chain, specifically glycine, which is the simplest and least sterically hindered of the amino acids .
Mode of Action
The mode of action of this compound involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . This reaction liberates HCl, which is neutralized by the base . The compound confers a high level of flexibility when incorporated into polypeptides .
Biochemical Pathways
This compound is involved in the synthesis of peptide nucleic acids (PNAs). PNAs consist of a backbone of repeating N-(2-aminoethyl) glycine units connected by peptide bonds . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function .
Result of Action
The result of the action of this compound is the successful incorporation of the glycine derivative into the peptide chain during synthesis . This can lead to the creation of peptides with unique properties, potentially aiding in the deconvolution of protein structure and function .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at a temperature of 2-8°C . The pH of the environment can also affect the reactivity of the compound, particularly during the peptide synthesis process .
Future Directions
Biochemical Analysis
Biochemical Properties
In the realm of biochemistry, Boc-n-(2-fmoc-aminoethyl)glycine is primarily used in antibody-drug coupling (ADC) synthesis . ADCs are complex molecules that consist of an antibody linked to a biologically active cytotoxic (cell-killing) payload or drug . This compound, as a part of this structure, interacts with various enzymes and proteins during this process .
Cellular Effects
The cellular effects of this compound are largely determined by its role in ADC synthesis . The compound itself does not directly influence cell function, gene expression, or cellular metabolism. Instead, it forms a crucial part of the ADC structure, which can target specific cancer cells and release the cytotoxic drug .
Molecular Mechanism
The molecular mechanism of this compound is tied to its role in ADC synthesis . The compound does not directly interact with biomolecules, nor does it inhibit or activate enzymes. Instead, it serves as a linker molecule, connecting the antibody to the cytotoxic drug in ADCs .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under standard laboratory conditions .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. This is likely because the compound is not typically administered on its own, but as part of a larger ADC molecule .
Metabolic Pathways
Its primary function is as a building block in the synthesis of ADCs .
Transport and Distribution
As a component of ADCs, it is likely that the compound’s distribution is closely tied to the distribution of the ADCs themselves .
Subcellular Localization
As a component of ADCs, its localization would be expected to follow that of the ADCs, which typically target specific cell surface receptors .
properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(14-21(27)28)13-12-25-22(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJLVJKSNJBYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2449726.png)
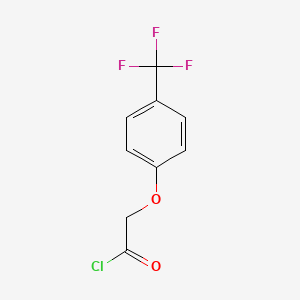
![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/no-structure.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2449730.png)
![4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol](/img/structure/B2449732.png)
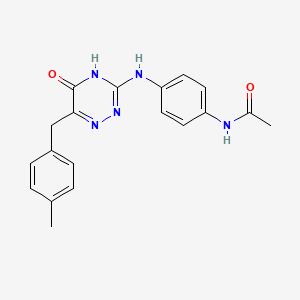
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2449734.png)
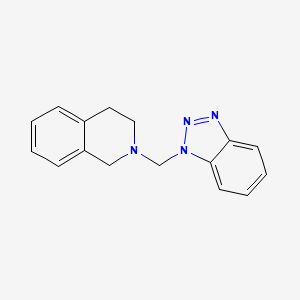
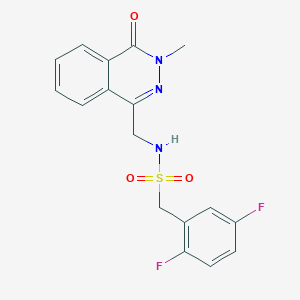

![3,4,5-trimethoxy-N-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)-3-thienyl]benzamide](/img/structure/B2449742.png)
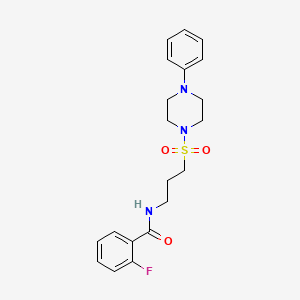
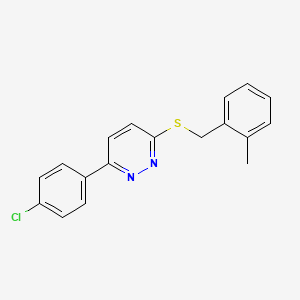
![3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2449748.png)